![molecular formula C32H54O4 B14737305 Didecyl 2-[(4-methylphenyl)methyl]butanedioate CAS No. 5859-38-1](/img/structure/B14737305.png)
Didecyl 2-[(4-methylphenyl)methyl]butanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Didecyl 2-[(4-methylphenyl)methyl]butanedioate is an organic compound with the molecular formula C32H54O4. It is a didecyl ester of butanedioic acid, where the butanedioic acid is substituted with a 4-methylphenylmethyl group. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of didecyl 2-[(4-methylphenyl)methyl]butanedioate typically involves the esterification of butanedioic acid with didecyl alcohol in the presence of a catalyst. The reaction conditions often include:
Catalyst: Sulfuric acid or p-toluenesulfonic acid
Temperature: 60-80°C
Solvent: Toluene or dichloromethane
Reaction Time: 6-12 hours
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of high-purity reagents and controlled reaction conditions ensures the production of a high-quality product.
Analyse Chemischer Reaktionen
Types of Reactions
Didecyl 2-[(4-methylphenyl)methyl]butanedioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Substitution: Sodium hydroxide (NaOH) or other strong bases in aqueous or alcoholic solutions.
Major Products
Oxidation: Corresponding carboxylic acids.
Reduction: Corresponding alcohols.
Substitution: Various substituted esters or other functionalized derivatives.
Wissenschaftliche Forschungsanwendungen
Didecyl 2-[(4-methylphenyl)methyl]butanedioate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of specialty chemicals, lubricants, and plasticizers.
Wirkmechanismus
The mechanism of action of didecyl 2-[(4-methylphenyl)methyl]butanedioate involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Didecyl 2-[(2-methylphenyl)methyl]butanedioate
- Didecyl 2-[(3-methylphenyl)methyl]butanedioate
Uniqueness
Didecyl 2-[(4-methylphenyl)methyl]butanedioate is unique due to its specific substitution pattern on the butanedioic acid moiety. This substitution can influence the compound’s physical and chemical properties, making it suitable for specific applications where other similar compounds may not be as effective.
Eigenschaften
CAS-Nummer |
5859-38-1 |
|---|---|
Molekularformel |
C32H54O4 |
Molekulargewicht |
502.8 g/mol |
IUPAC-Name |
didecyl 2-[(4-methylphenyl)methyl]butanedioate |
InChI |
InChI=1S/C32H54O4/c1-4-6-8-10-12-14-16-18-24-35-31(33)27-30(26-29-22-20-28(3)21-23-29)32(34)36-25-19-17-15-13-11-9-7-5-2/h20-23,30H,4-19,24-27H2,1-3H3 |
InChI-Schlüssel |
BLMAYAJKMKRTGF-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCOC(=O)CC(CC1=CC=C(C=C1)C)C(=O)OCCCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


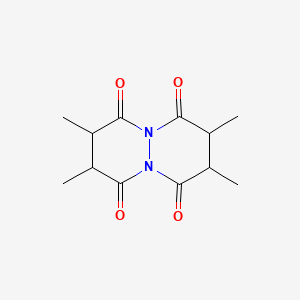
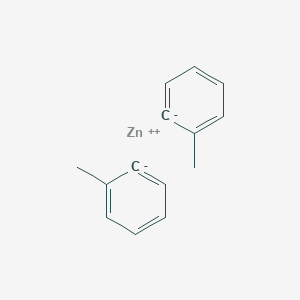
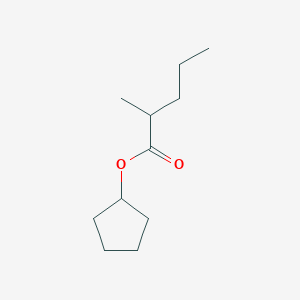
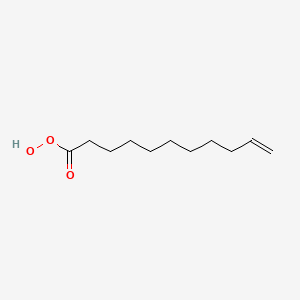
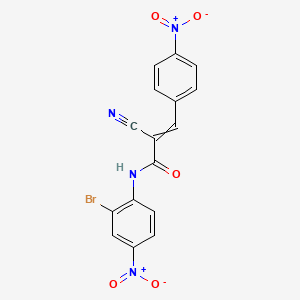
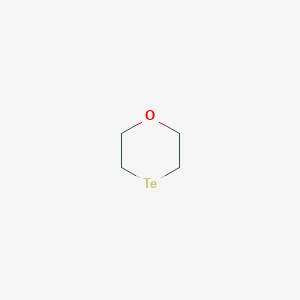

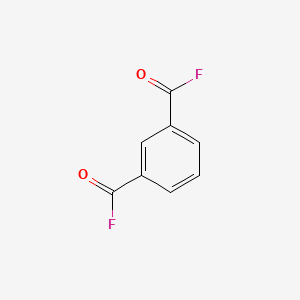

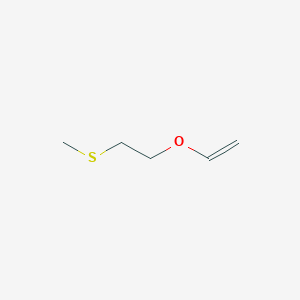
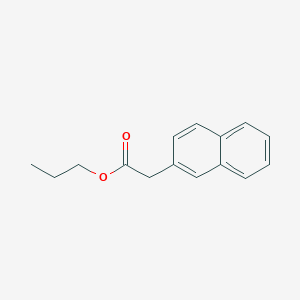
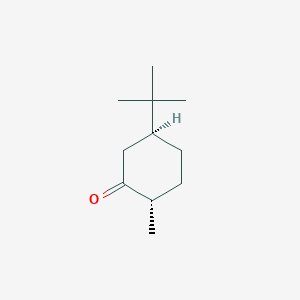
![1-[4-Chloro-3-(2,5-dioxopyrrol-1-yl)phenyl]pyrrole-2,5-dione](/img/structure/B14737292.png)
![2-[2-(4-Ethylphenyl)propan-2-yl]butanedioic acid](/img/structure/B14737296.png)
